4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride
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Overview
Description
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-(1H-imidazol-4-yl)butan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Material: 4-(1H-imidazol-4-yl)butan-1-amine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.
Product Isolation: The resulting this compound is isolated by filtration and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include additional steps such as recrystallization to further purify the product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-2-yl)butan-1-amine dihydrochloride
- 4-(1H-imidazol-1-yl)butan-1-amine
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research .
Properties
CAS No. |
2567496-88-0 |
---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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